molecular formula C12H14N4O3S2 B12179985 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B12179985
M. Wt: 326.4 g/mol
InChI Key: RCFHUXWPQHUHGB-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiadiazole moiety, a sulfonyl group, and a cyclopropane ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Aminoethyl Group: The aminoethyl group is attached through a nucleophilic substitution reaction, where an appropriate amine reacts with the sulfonyl chloride derivative of benzothiadiazole.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through the reaction of cyclopropanecarboxylic acid with the aminoethyl-substituted benzothiadiazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like chromatography and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzothiadiazoles.

Scientific Research Applications

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole moiety, which exhibits strong fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can bind to proteins and enzymes, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity. The cyclopropane ring provides rigidity to the molecule, allowing it to fit into specific binding sites with high precision.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}benzamide: Similar structure but lacks the cyclopropane ring.

    N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and enhances its binding affinity to molecular targets

Properties

Molecular Formula

C12H14N4O3S2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H14N4O3S2/c17-12(8-4-5-8)13-6-7-14-21(18,19)10-3-1-2-9-11(10)16-20-15-9/h1-3,8,14H,4-7H2,(H,13,17)

InChI Key

RCFHUXWPQHUHGB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

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